molecular formula C7H16N2O B13428404 3-(Methoxymethyl)-4-methylpyrrolidin-1-amine

3-(Methoxymethyl)-4-methylpyrrolidin-1-amine

Cat. No.: B13428404
M. Wt: 144.21 g/mol
InChI Key: YWRZCIQIUHOFGM-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-4-methylpyrrolidin-1-amine is a pyrrolidine derivative featuring a methoxymethyl group at position 3 and a methyl group at position 4. Pyrrolidine-based amines are critical in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as G protein-coupled receptors (GPCRs) and ion channels .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(methoxymethyl)-4-methylpyrrolidin-1-amine

InChI

InChI=1S/C7H16N2O/c1-6-3-9(8)4-7(6)5-10-2/h6-7H,3-5,8H2,1-2H3

InChI Key

YWRZCIQIUHOFGM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1COC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-4-methylpyrrolidin-1-amine typically involves the reaction of 4-methylpyrrolidine with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-4-methylpyrrolidin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Methoxymethyl)-4-methylpyrrolidin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-4-methylpyrrolidin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methoxymethyl group improves hydrophilicity relative to cyclopropyl () or halogenated aryl groups (), which may influence solubility and membrane permeability.

Implications for Target Compound :

  • The arylazopyrazole reduction pathway () may offer higher yields (>30%) for methoxymethyl-substituted amines compared to nitrosation-cyclocondensation (~17.5%).
  • Copper-mediated coupling () is less efficient, suggesting alternative methods (e.g., catalytic hydrogenation) may be preferable for the target compound.

Physicochemical Properties

Key properties inferred from analogs:

Compound Name Melting Point (°C) Solubility (Predicted) logP (Estimated)
This compound Not reported Moderate (polar groups) ~1.2
5-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazole-4-amine Not reported Low (aromatic Cl) ~2.5
1-Cyclopropylpyrrolidin-3-amine Not reported High (small MW) ~0.5

Insights :

  • The methoxymethyl group likely enhances aqueous solubility compared to halogenated analogs.
  • Lower logP (~1.2) than pyrazole derivatives () suggests improved bioavailability.

Hypotheses for Target Compound :

  • The pyrrolidine core and methoxymethyl group may favor interactions with adrenoceptors or ion channels, similar to indole derivatives ().
  • Lack of aromatic halogens (cf. SNAP-7941 in ) could reduce off-target toxicity.

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